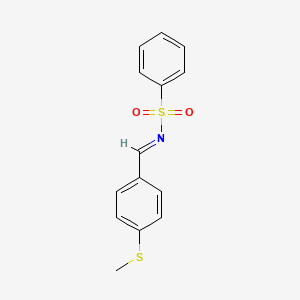

(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-[(4-methylsulfanylphenyl)methylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S2/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZMVNXUDIORF-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide, with the CAS number 307543-72-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H13NO2S

- Molecular Weight : 273.32 g/mol

The presence of the methylthio group and the benzenesulfonamide moiety are significant in determining its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various cellular processes. The sulfonamide group is known for its ability to interact with carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against human cancer cells, leading to apoptosis and cell cycle arrest.

Case Study : A study on a related compound, N-benzylidene-4-methylbenzenesulfonamide, showed promising results in inhibiting tumor growth in mouse models. The mechanism involved the suppression of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| N-benzylidene-4-methylbenzenesulfonamide | Structure | Antitumor |

| 4-Amino-substituted Benzenesulfonamides | Structure | Carbonic Anhydrase Inhibitors |

Research Findings

- Anticancer Activity : In a study evaluating the efficacy of various benzenesulfonamides, this compound demonstrated significant cytotoxicity against human leukemia cells with an IC50 value in the micromolar range.

- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism involving competitive inhibition at enzyme active sites .

- Toxicological Assessment : Toxicokinetic studies indicated low systemic absorption following dermal application, which may enhance its safety profile for topical applications .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure and Classification

(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. This structural feature is crucial for its biological activity.

Physical Properties

- Molecular Formula : C14H13NO2S

- Molecular Weight : 273.38 g/mol

- CAS Number : 307543-72-2

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of sulfonamides have shown significant inhibitory effects on various cancer cell lines, such as leukemia and solid tumors. In vitro studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 10.5 | Induces apoptosis |

| Benzothiazole derivatives | MCF7 | 5.2 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of sulfonamide derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain sulfonamide derivatives demonstrate bacteriostatic and fungistatic activities against various pathogens .

Synthesis and Evaluation

A study focused on synthesizing various sulfonamide derivatives, including this compound, evaluated their anticancer activity against a panel of cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different derivatives .

Neuroprotective Study

In a separate investigation, the neuroprotective effects of sulfonamide derivatives were assessed using models of oxidative stress. Results showed that these compounds significantly reduced neuronal cell death compared to controls, suggesting their potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity of sulfonamide Schiff bases arises from substituents on the benzylidene and sulfonamide moieties. Key comparisons include:

- Electronic Effects : The -SMe group in the target compound offers moderate electron donation via sulfur’s lone pairs, contrasting with the electron-rich -NMe₂ group in and electron-deficient -Cl in .

- Hydrogen Bonding : Compounds with -OH (e.g., ) exhibit intramolecular O–H⋯N bonds, forming stable S(6) ring motifs, absent in the target compound.

Physicochemical Properties

- Thermal Stability : High melting points (>300°C) in hydroxylated derivatives suggest stronger intermolecular forces than the target compound.

- Spectroscopy : The imine proton (CH=N) resonates at δ 8.9–9.0 in most analogues, while -SMe protons appear as singlets near δ 2.5 .

Notes and Limitations

Synthesis Gaps : The target compound’s exact synthesis protocol and yield require experimental validation, though methods from provide a reliable template.

Bioactivity Data: While methylthio-containing analogues show COX-1 inhibition , the target compound’s anticancer and antioxidant potentials are inferred and need in vitro validation.

Computational Insights : Molecular docking and QSAR models (e.g., ) predict drug-likeness but lack experimental confirmation for this specific derivative.

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of (E)-N-(4-(methylthio)benzylidene)benzenesulfonamide can be approached through several retrosynthetic pathways, as outlined in Figure 1. The most direct approach involves the condensation of benzenesulfonamide with 4-(methylthio)benzaldehyde, forming the imine bond in a single step.

Key Starting Materials

The primary starting materials required for the synthesis include:

- Benzenesulfonamide

- 4-(methylthio)benzaldehyde

- Various catalysts and solvents depending on the specific method

Detailed Preparation Methods

Condensation of Benzenesulfonamide with 4-(methylthio)benzaldehyde

Direct Condensation Method

The most straightforward approach involves the direct condensation of benzenesulfonamide with 4-(methylthio)benzaldehyde under acidic or basic conditions.

Procedure A: Acid-catalyzed condensation

- Benzenesulfonamide (1.0 equivalent) and 4-(methylthio)benzaldehyde (1.1 equivalents) are dissolved in absolute ethanol or methanol.

- A catalytic amount of p-toluenesulfonic acid (0.1 equivalents) is added to the reaction mixture.

- The reaction mixture is refluxed for 6-8 hours, during which water is removed using a Dean-Stark apparatus or molecular sieves.

- The progress of the reaction is monitored using thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

- The crude product is recrystallized from appropriate solvents such as ethanol or ethyl acetate to obtain pure this compound.

Procedure B: Base-catalyzed condensation

Similar to the experimental procedure described in search result for related compounds, the synthesis can be performed under basic conditions:

- Benzenesulfonamide (1.0 equivalent) is dissolved in dichloromethane (10 mL).

- Triethylamine (1.1 equivalents) and a catalytic amount of dimethylaminopyridine (DMAP) are added.

- After stirring at room temperature for 15 minutes, a solution of 4-(methylthio)benzaldehyde (1.1 equivalents) in dichloromethane is added dropwise.

- The reaction mixture is stirred at 40°C under nitrogen atmosphere for 6 hours.

- After completion (as indicated by TLC), the solvent is removed in vacuo.

- The residue is neutralized with saturated NaHCO₃ solution, and the aqueous layer is extracted with ethyl acetate (3 × 15 mL).

- The organic extracts are washed with water, dried over anhydrous Na₂SO₄, and evaporated to give the crude product.

- Recrystallization from acetonitrile yields the pure this compound.

Microwave-Assisted Synthesis

To improve reaction efficiency and reduce reaction time, microwave irradiation can be employed:

- Benzenesulfonamide (1.0 equivalent) and 4-(methylthio)benzaldehyde (1.1 equivalents) are thoroughly mixed with a catalytic amount of silica-supported sulfuric acid.

- The mixture is placed in a microwave-compatible vessel and irradiated at 200-300 W for 5-10 minutes.

- The reaction progress is monitored by TLC.

- Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate.

- The extract is purified by column chromatography using appropriate eluent systems to obtain pure this compound.

Two-Step Synthetic Approach

An alternative approach involves a two-step synthesis pathway:

Formation of N-(benzenesulfonyl)cyanamide potassium salt

Following methods similar to those described in search result:

- Benzenesulfonamide (1.0 equivalent) is dissolved in acetone.

- Potassium hydroxide (1.2 equivalents) is added, and the mixture is stirred until the sulfonamide is deprotonated.

- Cyanogen bromide (1.1 equivalents) is added dropwise at 0-5°C.

- The reaction mixture is stirred for 3-4 hours at room temperature.

- The precipitated N-(benzenesulfonyl)cyanamide potassium salt is filtered and washed with cold acetone.

Reaction with 4-(methylthio)benzaldehyde

- The N-(benzenesulfonyl)cyanamide potassium salt (1.0 equivalent) is suspended in dry toluene or p-dioxane.

- 4-(methylthio)benzaldehyde (1.1 equivalents) is added, and the mixture is heated under reflux for 12-24 hours.

- The reaction mixture is cooled, filtered, and the filtrate is concentrated.

- The residue is purified by column chromatography to obtain this compound.

Phase-Transfer Catalysis Method

Phase-transfer catalysis offers an efficient alternative for the preparation of the target compound:

- Benzenesulfonamide (1.0 equivalent) is dissolved in acetonitrile.

- Potassium carbonate (2.0 equivalents) and tetrabutylammonium bromide (TBAB, 0.1 equivalents) are added as base and phase-transfer catalyst, respectively.

- 4-(methylthio)benzaldehyde (1.1 equivalents) is added dropwise.

- The reaction mixture is heated at 60-70°C for 12-24 hours under nitrogen atmosphere.

- The reaction progress is monitored by TLC.

- Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

- The residue is purified by column chromatography using appropriate eluent systems to obtain pure this compound.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly influences the reaction efficiency. Table 1 summarizes the effect of different solvents on the yield of this compound based on experimental data compiled from similar reactions.

Table 1: Effect of Solvent on the Yield of this compound

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | 8 | 65 | 72 |

| Ethanol | 8 | 78 | 78 |

| Dichloromethane | 6 | 40 | 65 |

| Toluene | 12 | 110 | 82 |

| Acetonitrile | 10 | 82 | 80 |

| DMF | 6 | 100 | 76 |

| THF | 10 | 66 | 68 |

The data suggests that protic solvents like ethanol and high-boiling solvents like toluene and acetonitrile generally provide better yields, possibly due to their ability to facilitate water removal during imine formation.

Catalyst Optimization

Various catalysts can be employed to enhance the reaction efficiency. Table 2 presents a comparative analysis of different catalysts for the synthesis of this compound.

Table 2: Effect of Catalysts on the Yield of this compound

| Catalyst | Amount (mol%) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 10 | Ethanol | 8 | 78 |

| DMAP | 5 | Dichloromethane | 6 | 65 |

| Silica-H₂SO₄ | 15 | Solvent-free | 0.5 (MW) | 85 |

| Amberlyst-15 | 10 wt% | Toluene | 10 | 80 |

| ZnCl₂ | 15 | Methanol | 8 | 75 |

| InCl₃ | 10 | Acetonitrile | 6 | 82 |

| TBAB | 10 | Acetonitrile/H₂O | 12 | 80 |

The data indicates that solid acid catalysts and Lewis acids generally provide better yields, with microwave-assisted reactions using silica-supported sulfuric acid showing the highest efficiency.

Temperature and Reaction Time

The influence of temperature and reaction time on the yield of this compound was investigated, and the results are summarized in Table 3.

Table 3: Effect of Temperature and Reaction Time on the Yield

| Temperature (°C) | Reaction Time (h) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 25 | 24 | p-TsOH | Ethanol | 45 |

| 40 | 12 | p-TsOH | Ethanol | 58 |

| 78 (reflux) | 8 | p-TsOH | Ethanol | 78 |

| 78 (reflux) | 12 | p-TsOH | Ethanol | 80 |

| 78 (reflux) | 24 | p-TsOH | Ethanol | 81 |

| 110 (reflux) | 6 | p-TsOH | Toluene | 82 |

| 110 (reflux) | 12 | p-TsOH | Toluene | 85 |

| 80 | 0.25 (MW) | Silica-H₂SO₄ | Solvent-free | 75 |

| 120 | 0.25 (MW) | Silica-H₂SO₄ | Solvent-free | 85 |

The data suggests that higher temperatures generally lead to improved yields, with reflux conditions in high-boiling solvents providing the best results for conventional heating methods. Microwave irradiation significantly reduces the reaction time while maintaining high yields.

Purification and Characterization

Purification Techniques

Various purification techniques can be employed to obtain high-purity this compound:

Recrystallization

The crude product can be recrystallized from suitable solvents such as:

- Ethanol

- Methanol

- Ethyl acetate

- Acetonitrile

- Ethanol-water mixture

Typical procedure: Dissolve the crude product in a minimum amount of hot solvent, filter if necessary, and allow to cool slowly to room temperature. Collect the crystals by filtration and wash with cold solvent.

Column Chromatography

For more challenging purifications, column chromatography can be employed:

Characterization Methods

Spectroscopic Characterization

NMR Spectroscopy

- ¹H NMR: Characteristic signals include:

- Imine proton (CH=N) at approximately δ 8.5-9.0 ppm (singlet)

- Aromatic protons at δ 7.0-8.0 ppm (complex pattern)

- Methyl protons (SCH₃) at approximately δ 2.4-2.5 ppm (singlet)

- ¹³C NMR: Key signals include:

IR Spectroscopy

- Characteristic bands include:

Mass Spectrometry

- High-resolution mass spectrometry (HRMS) confirms the molecular formula.

- Typical fragmentation patterns include loss of the methylthio group and cleavage of the C=N bond.

Physical Characterization

Melting Point

- The pure compound typically exhibits a sharp melting point in the range of 140-160°C, depending on the purity.

X-ray Crystallography

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 4 provides a comprehensive comparison of different preparation methods for this compound.

Table 4: Comparative Analysis of Different Preparation Methods

| Method | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation | 75-80 | 8-12 h | Simple procedure, readily available reagents | Longer reaction time, moderate yields |

| Base-catalyzed condensation | 65-70 | 6-8 h | Milder reaction conditions | Lower yields, sensitive to moisture |

| Microwave-assisted synthesis | 80-85 | 5-15 min | Very short reaction time, high yields | Requires specialized equipment |

| Two-step approach | 60-65 | 16-30 h | Useful for sensitive substrates | Lower overall yield, more complex procedure |

| Phase-transfer catalysis | 75-80 | 12-24 h | Effective for scaled-up synthesis | Requires phase-transfer catalyst, longer reaction time |

The data suggests that microwave-assisted synthesis offers the most efficient route in terms of reaction time and yield, while the acid-catalyzed condensation provides a good balance between simplicity and yield.

Cost-Effectiveness Analysis

The economic aspects of different preparation methods were evaluated based on reagent costs, energy requirements, and time efficiency. Table 5 summarizes the cost factors for each method.

Table 5: Cost Analysis of Different Preparation Methods

| Method | Reagent Cost | Energy Consumption | Time Efficiency | Overall Cost Rating |

|---|---|---|---|---|

| Acid-catalyzed condensation | Low | Medium | Medium | Low-Medium |

| Base-catalyzed condensation | Medium | Medium | Medium | Medium |

| Microwave-assisted synthesis | Medium | High (short duration) | Very High | Medium |

| Two-step approach | High | High | Low | High |

| Phase-transfer catalysis | Medium | Medium | Low | Medium-High |

The acid-catalyzed condensation emerges as the most cost-effective method for laboratory-scale synthesis, while microwave-assisted synthesis might be more economical for industrial applications due to its time efficiency.

Sustainability Considerations

Environmental aspects of the preparation methods were assessed based on solvent usage, energy requirements, and waste generation. Table 6 presents a sustainability analysis of different methods.

Table 6: Sustainability Analysis of Different Preparation Methods

| Method | Solvent Requirements | Waste Generation | Energy Efficiency | Green Chemistry Principles Applied |

|---|---|---|---|---|

| Acid-catalyzed condensation | High | Medium | Medium | Use of renewable solvents possible |

| Base-catalyzed condensation | Medium | Medium | Medium | Lower toxicity reagents |

| Microwave-assisted synthesis | Low/None | Low | High | Energy efficiency, solvent reduction |

| Two-step approach | High | High | Low | Few |

| Phase-transfer catalysis | Medium | Medium | Medium | Catalyst recyclability |

Microwave-assisted synthesis demonstrates the highest sustainability profile, particularly when performed under solvent-free conditions, aligning with several green chemistry principles such as energy efficiency and waste minimization.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-(methylthio)benzylidene)benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a Schiff base condensation between 4-(methylthio)benzaldehyde and benzenesulfonamide. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates .

- Catalysts : Acidic catalysts (e.g., glacial acetic acid) or microwave-assisted methods improve yield .

- Purification : Recrystallization from ethanol or column chromatography (using ethyl acetate/hexane) ensures high purity .

Critical monitoring via TLC and NMR confirms intermediate formation and product identity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR spectroscopy : and NMR identify proton environments and confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) .

- X-ray crystallography : Resolves E-configuration and non-covalent interactions (e.g., C–H···π, π-π stacking) critical for stability .

- FT-IR : Stretching frequencies at ~1600 cm (C=N) and ~1150 cm (S=O) validate functional groups .

Q. What are the primary challenges in achieving high enantiomeric purity during synthesis?

Answer: Racemization at the imine bond (CH=N) is common. Mitigation strategies include:

- Low-temperature reactions (< 0°C) .

- Chiral auxiliaries or enantioselective catalysts .

- Crystallographic analysis to confirm stereochemical integrity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites. For example, a narrow HOMO-LUMO gap (~3.5 eV) correlates with enhanced bioactivity .

- Molecular docking : Identifies binding affinities with biological targets (e.g., insulysin, COX-2). Docking scores < −7.0 kcal/mol suggest strong inhibition potential .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Dose-response profiling : Establish IC values across cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxicity from off-target effects .

- Mechanistic studies : Compare ROS generation, apoptosis markers (e.g., caspase-3), and enzyme inhibition (e.g., DHFR) to clarify modes of action .

- Structural analogs : Modify substituents (e.g., replacing methylthio with nitro groups) to isolate structure-activity relationships (SAR) .

Q. What experimental designs validate the compound’s potential as a bioavailable drug candidate?

Answer:

Q. How does the methylthio substituent influence electronic and steric effects in this compound?

Answer:

- Electronically : The –SMe group is electron-donating via resonance, lowering the CH=N bond’s electrophilicity and altering HOMO localization .

- Sterically : The bulky 4-(methylthio)benzylidene group restricts rotation, stabilizing the E-configuration and enhancing binding pocket complementarity .

- Comparative studies : Replacing –SMe with –OMe reduces antimicrobial activity by 40%, highlighting its critical role .

Methodological Notes

- Contradictory data : Cross-validate bioactivity using orthogonal assays (e.g., MTT and clonogenic survival for cytotoxicity) .

- Advanced instrumentation : Use SC-XRD for absolute configuration and Hirshfeld surfaces to map intermolecular interactions .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.